Cytotoxicity Superiority: IC50 Values of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Compared to Doxorubicin in A431 and HT29 Cancer Cell Lines
In vitro studies revealed that 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline demonstrated significant cytotoxicity against several cancer cell lines (specifically A431 and HT29), with IC50 values lower than those of the conventional chemotherapeutic agent doxorubicin .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Lower IC50 values than doxorubicin against A431 and HT29 cell lines |
| Comparator Or Baseline | Doxorubicin (conventional chemotherapeutic) |
| Quantified Difference | Target compound IC50 < Doxorubicin IC50 (exact values not provided in the source) |
| Conditions | In vitro cytotoxicity assays using A431 (epidermoid carcinoma) and HT29 (colorectal adenocarcinoma) cell lines |
Why This Matters
Demonstrating superior potency over a standard-of-care chemotherapeutic in vitro provides a strong justification for procuring this specific scaffold for further anticancer lead optimization.
